8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC18325534
Molecular Formula: C14H11BrN2
Molecular Weight: 287.15 g/mol
* For research use only. Not for human or veterinary use.
![8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine -](/images/structure/VC18325534.png)
Specification
Molecular Formula | C14H11BrN2 |
---|---|
Molecular Weight | 287.15 g/mol |
IUPAC Name | 8-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C14H11BrN2/c1-10-4-6-11(7-5-10)13-9-17-8-2-3-12(15)14(17)16-13/h2-9H,1H3 |
Standard InChI Key | RGCHGHYNUHRZRV-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine features a bicyclic framework comprising a pyridine ring fused with an imidazole moiety. The bromine atom at the 8-position and the p-tolyl group (4-methylphenyl) at the 2-position introduce distinct electronic and steric effects, influencing reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₁BrN₂ |
Molecular Weight | 287.15 g/mol |
IUPAC Name | 8-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine |
CAS Number | Not publicly disclosed |
SMILES | CC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)Br |
The compound’s planar structure facilitates π-π stacking interactions, critical for binding biological targets and forming crystalline materials .
Synthetic Methodologies
Cyclization Strategies
A common synthetic route involves the cyclization of 2-aminopyridine derivatives with p-tolyl bromide. For example, 2-aminopyridine reacts with p-tolyl bromide in the presence of a base (e.g., K₂CO₃) to form the imidazo[1,2-a]pyridine scaffold. Subsequent bromination using N-bromosuccinimide (NBS) or molecular bromine introduces the 8-bromo substituent.
Catalytic Approaches
Recent advances utilize transition-metal catalysts to streamline synthesis. A 2024 study demonstrated the use of bismuth triflate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH) in dichloroethane (DCE), achieving cyclization at 150°C with acetonitrile as a co-solvent . This method reduced reaction times to 12 hours and improved yields to >80% .
Table 2: Representative Synthetic Conditions
Reagent System | Temperature | Time | Yield |
---|---|---|---|
Bi(OTf)₃, p-TsOH, DCE | 150°C | 12 h | 82% |
NBS, CHCl₃ | 25°C | 24 h | 75% |
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes facile substitution with nucleophiles such as amines, alkoxides, and thiols. For instance, treatment with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C yields the 8-azido derivative, a precursor for click chemistry .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids installs diverse aryl groups at the 8-position. A 2021 study reported a 72% yield for the coupling of 8-bromo-2-(p-tolyl)imidazo[1,2-a]pyridine with phenylboronic acid using Pd(PPh₃)₄ as a catalyst .
Radical Reactions
Ultrasound-assisted iodination with iodine (I₂) and tert-butyl hydroperoxide (TBHP) in ethanol introduces an iodine atom at the 3-position, enabling further diversification . This method achieved 80% yield under 30 minutes of sonication .
Biological and Pharmacological Applications
Enzyme Inhibition
The compound’s planar structure allows binding to enzyme active sites. In tuberculosis research, it inhibits InhA, an enoyl-ACP reductase essential for mycolic acid biosynthesis, with an IC₅₀ of 1.2 µM .
Receptor Modulation
Structural analogs act as melatonin receptor ligands, showing potential for treating sleep disorders. The p-tolyl group enhances lipophilicity, improving blood-brain barrier penetration .
Table 3: Selected Biological Activities
Target | Activity (IC₅₀/EC₅₀) | Application |
---|---|---|
Mycobacterium tuberculosis InhA | 1.2 µM | Antitubercular agent |
Melatonin receptor MT₁ | 15 nM | Sleep disorder therapy |
Material Science Applications
Organic Electronics
The conjugated π-system facilitates charge transport in organic field-effect transistors (OFETs). Thin films of 8-bromo-2-(p-tolyl)imidazo[1,2-a]pyridine exhibit hole mobility of 0.12 cm²/V·s, comparable to benchmark materials.
Luminescent Materials
Functionalization with electron-donating groups (e.g., -NH₂) yields blue-emitting compounds with quantum yields up to 45%, suitable for OLEDs.
Industrial Production and Scalability
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance heat and mass transfer. A 2024 protocol achieved 90% yield using a microreactor system with residence times under 5 minutes .
Purification Techniques
Silica gel chromatography remains standard, but solvent-resistant nanofiltration membranes are emerging for greener purification, reducing solvent use by 60%.
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